Strychnine nitrate

Vue d'ensemble

Description

Strychnine nitrate is a highly toxic compound derived from strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. It is known for its bitter taste and crystalline structure. Historically, strychnine and its derivatives have been used as pesticides and in small doses for medicinal purposes. due to its extreme toxicity, its use is now highly regulated .

Mécanisme D'action

Target of Action

Strychnine nitrate primarily targets the glycine and acetylcholine receptors . These receptors play a crucial role in the functioning of the central nervous system, particularly in controlling muscle contraction .

Mode of Action

This compound acts as an antagonist of the glycine and acetylcholine receptors . This means it binds to these receptors and inhibits their normal function. The compound primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction . An impulse is triggered at one end of a nerve cell by the binding of neurotransmitters to the receptors .

Biochemical Pathways

It is known that this compound acts on the central nervous system through theG protein-coupled receptor signaling pathway . This pathway plays a key role in transmitting signals from various stimuli outside a cell to its interior.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Strychnine is rapidly absorbed from the gastrointestinal tract, nasal passages, or from injection sites and exerts its effects on the central nervous system . The compound has high gastrointestinal tract absorption and can cross the blood-brain barrier . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stimulation of the central nervous system, leading to muscular convulsions and potentially death through asphyxia . It has also been used historically in small doses to strengthen muscle contractions, such as a heart and bowel stimulant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the compound’s solubility in water and ethanol, as well as its stability under various conditions, can affect its bioavailability and toxicity .

Analyse Biochimique

Biochemical Properties

Strychnine nitrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist of glycine and acetylcholine receptors . By binding to these receptors, this compound inhibits the action of glycine, an inhibitory neurotransmitter, leading to uncontrolled muscle contractions . Additionally, it affects the vagal center, resulting in deepened respiration and decreased stroke volume of the heart .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces painful muscle spasms, leading to severe convulsions . At the cellular level, it influences cell signaling pathways by blocking glycine receptors, which are crucial for inhibitory neurotransmission . This blockade results in heightened neuronal excitability and uncontrolled muscle contractions . Furthermore, this compound can inhibit cell proliferation and promote apoptosis in certain cell lines, suggesting potential antitumor effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glycine receptors in the spinal cord and brainstem . By competitively inhibiting glycine, this compound prevents the proper functioning of this inhibitory neurotransmitter, leading to excessive neuronal firing and muscle contractions . Additionally, it can interact with acetylcholine receptors, further contributing to its toxic effects . This dual antagonism results in severe convulsions and respiratory failure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is rapidly absorbed from the gastrointestinal tract and exerts its effects on the central nervous system . Over time, this compound can cause long-term adverse effects on liver and kidney function . Its stability and degradation in laboratory conditions are crucial for understanding its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can cause agitation, muscle spasms, and increased reflex excitability . Higher doses lead to severe convulsions, respiratory failure, and death . The median lethal dose (LD50) of this compound is approximately 0.5-1 mg/kg in dogs, cattle, horses, and pigs . These studies highlight the importance of dosage in determining the toxic effects of this compound.

Metabolic Pathways

This compound is metabolized primarily in the liver by microsomal enzymes . It undergoes rapid absorption in the small intestine and is distributed to various tissues, including the liver and kidneys . The metabolic pathways involve the conversion of this compound to less toxic metabolites, which are then excreted in the urine . Understanding these pathways is essential for assessing the compound’s impact on metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed from the gastrointestinal tract and nasal passages . The highest concentrations are found in the blood, liver, and kidneys . Transporters and binding proteins play a crucial role in its localization and accumulation within cells . These interactions influence the compound’s overall toxicity and distribution in the body.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It primarily targets glycine receptors in the spinal cord and brainstem . Additionally, it can localize to other cellular compartments, influencing its overall toxicity . Understanding the targeting signals and post-translational modifications that direct this compound to specific compartments is crucial for elucidating its mechanism of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Strychnine nitrate can be synthesized through the nitration of strychnine. The process involves the reaction of strychnine with nitric acid under controlled conditions to form the nitrate salt. The reaction typically requires careful temperature control and the use of a solvent such as acetic acid to ensure the complete conversion of strychnine to this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of strychnine from the seeds of the Strychnos nux-vomica tree, followed by its purification and subsequent nitration. The extraction process includes grinding the seeds, followed by solvent extraction and crystallization to obtain pure strychnine. The purified strychnine is then subjected to nitration to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Strychnine nitrate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction of this compound can lead to the formation of strychnine and other reduced derivatives.

Substitution: This compound can undergo substitution reactions, where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of strychnine, as well as substituted strychnine compounds .

Applications De Recherche Scientifique

Strychnine nitrate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Employed in studies of neurotransmitter function and receptor binding due to its action on glycine receptors.

Medicine: Historically used in small doses as a stimulant and to treat certain medical conditions, though its use is now limited due to toxicity.

Industry: Utilized in the production of pesticides and rodenticides

Comparaison Avec Des Composés Similaires

Similar Compounds

Brucine: Another alkaloid found in the seeds of the Strychnos nux-vomica tree, similar in structure to strychnine but less toxic.

Strychnine sulfate: A sulfate salt of strychnine, used similarly to strychnine nitrate but with different solubility properties.

Strychnine hydrochloride: Another salt form of strychnine, used in similar applications

Uniqueness

This compound is unique due to its high toxicity and specific action on glycine receptors. Its nitrate form also provides distinct solubility and reactivity properties compared to other strychnine salts, making it useful in specific industrial and research applications .

Activité Biologique

Strychnine nitrate, a salt form of strychnine, is primarily known for its potent neurotoxic effects. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Strychnine is an alkaloid derived from the seeds of Strychnos nux-vomica. It acts as a competitive antagonist at glycine receptors in the central nervous system (CNS). By blocking glycine, an inhibitory neurotransmitter, strychnine leads to increased neuronal excitability and can cause severe muscle spasms and convulsions. The mechanism involves:

- Inhibition of Glycine Receptors : Strychnine binds to the glycine receptor sites, preventing glycine from exerting its inhibitory effects on motor neurons.

- Enhanced Reflex Arc Activity : The blockade results in hyperexcitability of motor neurons, leading to exaggerated reflexes and spasms when sensory stimuli are applied .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion. Key findings include:

- Absorption : Strychnine is rapidly absorbed from the gastrointestinal tract. Studies indicate that after ingestion, peak serum concentrations occur typically within 3 hours.

-

Metabolism : The liver metabolizes strychnine predominantly via the cytochrome P450 enzyme system. Significant metabolites include:

- Strychnine N-oxide

- Hydroxylated derivatives (e.g., 2-hydroxystrychnine)

- Excretion : Approximately 80% of strychnine is excreted via urine as metabolites within 24 hours post-administration. The elimination half-life is around 10-16 hours .

Case Study 1: Human Intoxication

A notable case involved a patient who ingested this compound accidentally. The clinical presentation included severe muscle spasms and hyperreflexia. Treatment included:

- Administration of activated charcoal to limit absorption.

- Benzodiazepines for muscle relaxation and seizure control.

Serum levels peaked at 2.1 mg/L three hours post-ingestion, with a gradual decline following first-order kinetics .

Case Study 2: Veterinary Toxicology

In veterinary settings, cases of strychnine poisoning have been documented in dogs. Symptoms included:

- Hyperactivity

- Muscle rigidity

- Seizures

Treatment protocols involved supportive care and administration of muscle relaxants. A study highlighted that dogs exhibited a rapid onset of symptoms after exposure to rodenticides containing strychnine .

Research Findings

Recent studies have explored various aspects of strychnine's biological activity:

- Toxicological Studies : Research indicates that strychnine's toxicity varies significantly among species. For example, guinea pigs metabolize strychnine more efficiently than rats or dogs, influencing their susceptibility to poisoning .

- Neuropharmacological Insights : Investigations into the neuropharmacological effects have shown that strychnine not only affects motor neurons but also impacts sensory processing pathways, leading to heightened sensitivity to stimuli .

- Metabolic Pathways : Advanced studies using HPLC methods have identified multiple metabolites in rat tissues post-administration, underscoring the complexity of its metabolic fate and potential implications for toxicity assessments .

Summary Table of Biological Activity

| Parameter | Findings |

|---|---|

| Mechanism | Glycine receptor antagonist |

| Primary Effects | Muscle spasms, hyperreflexia |

| Metabolites Identified | Strychnine N-oxide, 2-hydroxystrychnine |

| Half-Life | 10-16 hours |

| Species Variation | Higher metabolic rates in guinea pigs |

Propriétés

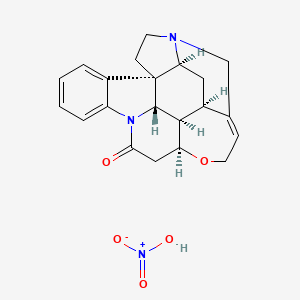

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.HNO3/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;2-1(3)4/h1-5,13,16-17,19-20H,6-11H2;(H,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVPMHGSJFFTI-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873370 | |

| Record name | Strychnine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-32-0 | |

| Record name | Strychnidin-10-one, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine nitrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnidin-10-one mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O642E96711 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.